4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrobromide
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Overview
Description
4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrobromide is a chemical compound known for its selective stimulation of serotonin receptors, particularly the 5-HT4 receptor. This compound is a derivative of dihydrobenzofuran and is used primarily for its prokinetic properties, which enhance gastrointestinal motility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide involves several steps. One common method starts with 4-hydroxypiperidine, which reacts with substituted cyanogen to introduce an amide functional group. This intermediate is then coupled with 3-substituted propyl methyl ether and hydrolyzed to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The process includes steps such as cooling the reaction solution to room temperature, filtering, concentrating the filtrate under reduced pressure, and extracting with organic solvents like dichloromethane .
Chemical Reactions Analysis
Types of Reactions
4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using reagents like sodium carbonate or triethylamine.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Sodium carbonate, triethylamine, and various organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its effects on serotonin receptors and gastrointestinal motility.
Mechanism of Action
The compound exerts its effects by selectively stimulating the 5-HT4 serotonin receptors. These receptors are G-protein-coupled receptors (GPCRs) expressed in the central nervous system and peripheral tissues. Activation of these receptors enhances gastrointestinal motility by promoting the release of acetylcholine, which stimulates muscle contractions in the gut .
Comparison with Similar Compounds
Similar Compounds
Prucalopride: Another selective 5-HT4 receptor agonist with similar prokinetic properties.
Cisapride: A non-selective 5-HT4 receptor agonist that has been associated with adverse cardiovascular events.
Tegaserod: A partial 5-HT4 receptor agonist used for similar indications but with a different safety profile.
Uniqueness
4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide is unique due to its high selectivity for the 5-HT4 receptor, which minimizes the risk of adverse cardiovascular effects commonly associated with non-selective agonists like cisapride .
Properties
CAS No. |
179474-84-1 |
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Molecular Formula |
C18H27BrClN3O3 |
Molecular Weight |
448.8 g/mol |
IUPAC Name |
4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrobromide |
InChI |
InChI=1S/C18H26ClN3O3.BrH/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14;/h11-12H,2-10,20H2,1H3,(H,21,23);1H |
InChI Key |
WRKNWNVTXHYOSZ-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.Br |
Origin of Product |
United States |
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